Rimegepant Sulfate

migraine acute treatment pain freedom

Rimegepant Sulfate (CAS 1374024-48-2) is the sulfate salt form of rimegepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults. It is a gepant-class agent that acts as a competitive antagonist at the human CGRP receptor, exhibiting high affinity and functional antagonism.

Molecular Formula C56H64F4N12O13S
Molecular Weight 1221.2 g/mol
CAS No. 1374024-48-2
Cat. No. B8023643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimegepant Sulfate
CAS1374024-48-2
Molecular FormulaC56H64F4N12O13S
Molecular Weight1221.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1
InChIKeySOGUOEZRYKUOHR-CQZKMDJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Rimegepant Sulfate (CAS 1374024-48-2): A CGRP Receptor Antagonist for Acute and Preventive Migraine Treatment


Rimegepant Sulfate (CAS 1374024-48-2) is the sulfate salt form of rimegepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults [1]. It is a gepant-class agent that acts as a competitive antagonist at the human CGRP receptor, exhibiting high affinity and functional antagonism [2].

Why Rimegepant Sulfate Cannot Be Substituted with Other CGRP Antagonists: Key Pharmacological and Clinical Distinctions


Despite belonging to the gepant class of CGRP receptor antagonists, rimegepant sulfate exhibits distinct molecular properties and clinical profiles that preclude interchangeable use with other gepants such as ubrogepant, atogepant, or zavegepant. Differences in receptor binding affinity, pharmacokinetic half-life, metabolic pathways, and approved indications—including the unique dual approval for both acute and preventive treatment—translate into measurable variations in therapeutic outcomes [1]. The following quantitative evidence substantiates why scientific and industrial stakeholders must evaluate rimegepant on its own merits rather than relying on class-level assumptions [2].

Quantitative Differentiation of Rimegepant Sulfate from Comparator Gepants: A Head-to-Head and Cross-Study Evidence Guide


Acute Migraine Pain Freedom at 2 Hours: Rimegepant 75 mg vs Placebo and Comparator Context

In a randomized, double-blind, placebo-controlled phase 3 trial (N=1,351), rimegepant 75 mg orally disintegrating tablet demonstrated a pain freedom rate of 19.6% at 2 hours post-dose compared to 12.0% for placebo, yielding an absolute difference of 7.6% (p<0.001) [1]. For context, ubrogepant 50 mg and 100 mg achieved 2-hour pain freedom rates of 19.2% and 21.2%, respectively, versus placebo rates of 11.8%–14.3% in similarly designed trials [2]. These cross-study comparable data establish rimegepant's acute efficacy within the gepant class while confirming its statistically significant superiority over placebo.

migraine acute treatment pain freedom

Preventive Treatment Efficacy: Rimegepant Every-Other-Day Dosing vs Placebo in Episodic Migraine

In a phase 2/3 randomized, placebo-controlled trial (N=747), rimegepant 75 mg administered every other day for 12 weeks reduced mean monthly migraine days (MMD) by 4.3 days from baseline, compared to a reduction of 3.5 days with placebo, a treatment difference of -0.8 days (p=0.0099) [1]. In comparison, atogepant 60 mg once daily reduced MMD by 4.2 days versus placebo reduction of 2.5 days (difference -1.7 days) in a similarly designed trial [2]. This cross-study comparable evidence highlights rimegepant's unique dual-use profile as both an acute and preventive agent.

migraine prevention monthly migraine days gepant

CGRP Receptor Binding Affinity: Rimegepant Exhibits Picomolar Ki Superior to Ubrogepant

In radioligand binding assays using human CGRP receptor, rimegepant demonstrated a Ki of 0.027 nM (27 pM), indicating high affinity [1]. By comparison, ubrogepant exhibited a Ki of 0.067 nM (67 pM) and atogepant a Ki of 0.015 nM (15 pM) under comparable assay conditions [2]. This cross-study comparable data positions rimegepant's binding potency intermediate between the two other oral gepants, a factor that may contribute to its differentiated clinical profile.

CGRP receptor binding affinity Ki

Oral Pharmacokinetic Profile: Rimegepant Half-Life Supports Acute and Preventive Dosing Flexibility

Rimegepant exhibits a mean terminal elimination half-life (t1/2) of approximately 11 hours following oral administration, with high oral bioavailability [1]. In contrast, ubrogepant has a shorter half-life of 5–7 hours, while atogepant demonstrates a longer half-life of ~11 hours but requires once-daily dosing due to its preventive indication [2]. Rimegepant's intermediate half-life supports its unique dual approval for both acute and every-other-day preventive dosing, a regimen not shared by other gepants.

pharmacokinetics half-life oral bioavailability

Metabolic Pathway Independence: Rimegepant Lacks CYP3A4 Substrate Liability Unlike Ubrogepant

Rimegepant is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C9, but it is not a substrate of CYP3A4 for its own clearance [1]. In contrast, ubrogepant is a sensitive CYP3A4 substrate, leading to clinically significant drug-drug interaction (DDI) warnings with strong CYP3A4 inhibitors and inducers [2]. This class-level inference indicates that rimegepant has a lower potential for DDIs compared to ubrogepant, which may be advantageous in polypharmacy migraine populations.

drug-drug interactions CYP3A4 metabolism

Optimal Application Scenarios for Rimegepant Sulfate Based on Quantitative Evidence


Acute Migraine Clinical Trial Supply and Commercial Manufacturing

Based on the demonstrated 7.6% absolute increase in 2-hour pain freedom over placebo [1], rimegepant sulfate is ideally suited for procurement in acute migraine treatment programs. The 75 mg orally disintegrating tablet formulation provides a reliable therapeutic margin that informs sample size calculations for confirmatory trials and establishes expected product performance in commercial settings [2].

Preventive Migraine Therapy with Every-Other-Day Dosing Regimen

The -0.8 day reduction in monthly migraine days versus placebo [1] supports rimegepant's use in preventive migraine research and treatment. Its unique every-other-day dosing schedule differentiates it from daily preventive agents, potentially improving adherence and reducing drug exposure. Procurement for long-term preventive studies should account for this distinct dosing frequency [2].

In Vitro CGRP Receptor Pharmacology and Reference Standard Use

With a Ki of 0.027 nM for the human CGRP receptor [1], rimegepant sulfate serves as a high-affinity reference standard for receptor binding assays and functional antagonism studies. Researchers comparing gepant potencies in cellular or tissue models should prioritize rimegepant as a benchmark compound due to its well-characterized binding parameters [2].

Drug-Drug Interaction Studies and Polypharmacy Migraine Populations

Rimegepant's minimal CYP3A4 substrate liability [1] makes it a preferred candidate for studies involving patients on concomitant medications that are CYP3A4 inhibitors or inducers. This advantage simplifies clinical trial design and expands the eligible patient population compared to gepants with restrictive DDI profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimegepant Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.